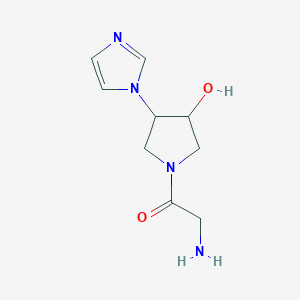
2-アミノ-1-(3-ヒドロキシ-4-(1H-イミダゾール-1-イル)ピロリジン-1-イル)エタン-1-オン
説明
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
イミダゾール含有化合物、例えば、 は、抗菌性を示すことがわかっています。 例えば、1, 3-ジアゾールの誘導体は、抗菌性を示しました .
抗マイコバクテリア活性
これらの化合物は、抗マイコバクテリア特性も有しています 。 これは、結核などのマイコバクテリアによって引き起こされる病気の治療に有用となる可能性があります .
抗炎症特性
イミダゾール誘導体は、抗炎症特性を有することが報告されています 。 これは、炎症性疾患の治療における潜在的な用途を示唆しています .
抗腫瘍活性
イミダゾール含有化合物の抗腫瘍活性は、もう一つの重要な研究分野です 。 これは、がん治療における潜在的な用途を示唆しています .
抗糖尿病特性
イミダゾール誘導体は、抗糖尿病特性を示すことも報告されています 。 これは、糖尿病の治療における潜在的な用途を示唆しています .
抗アレルギー特性
これらの化合物は、抗アレルギー特性を示しました 、アレルギー反応の治療における潜在的な用途を示唆しています .
抗ウイルス特性
イミダゾール含有化合物は、抗ウイルス特性を示しています 。 例えば、エチル1H-インドール-3-カルボン酸エステルは、Huh-7.5細胞で抗ウイルス活性を示しました .
抗酸化特性
最後に、これらの化合物は、抗酸化特性を有することがわかっています 。 これは、酸化ストレス関連疾患の予防における潜在的な用途を示唆しています .
作用機序
Target of action
Imidazole and pyrrolidine derivatives are known to interact with a variety of biological targets. For example, imidazole is a core structure in many biologically active compounds such as histidine, purine, and histamine . Pyrrolidine is also a common scaffold in many bioactive compounds .
Mode of action
The mode of action of imidazole and pyrrolidine derivatives can vary widely depending on the specific compound and its targets. For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary widely. For example, imidazole derivatives can affect pathways related to inflammation, cancer, diabetes, and viral infections .
Pharmacokinetics
The ADME properties of these compounds can depend on their specific structures. Generally, imidazole is highly soluble in water and other polar solvents, which can influence its absorption and distribution .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and metabolic processes, depending on the specific targets and pathways affected .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .
生化学分析
Biochemical Properties
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity and protein function . This compound may interact with enzymes such as oxidoreductases and transferases, affecting their catalytic activities. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function.
Cellular Effects
The effects of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This can result in altered gene expression profiles and metabolic fluxes, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one exerts its effects through various mechanisms. The imidazole ring can bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation and activity. Additionally, the compound may interact with DNA and RNA, influencing gene expression and protein synthesis. The hydroxyl group can also participate in redox reactions, further modulating cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one in laboratory settings are crucial for its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These products can have different biological activities, potentially affecting the outcomes of in vitro and in vivo studies. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it may cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects may also be observed, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one is involved in various metabolic pathways. It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . The compound can also interact with cofactors such as NADH and FAD, influencing metabolic fluxes and metabolite levels. These interactions can have significant effects on cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, such as solute carrier (SLC) proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and biological activity.
Subcellular Localization
The subcellular localization of 2-amino-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)ethan-1-one is critical for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . In these compartments, it can interact with specific biomolecules, modulating their activities and functions. The localization of the compound can also influence its stability and degradation.
特性
IUPAC Name |
2-amino-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-3-9(15)13-4-7(8(14)5-13)12-2-1-11-6-12/h1-2,6-8,14H,3-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEPVUXFZJPVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


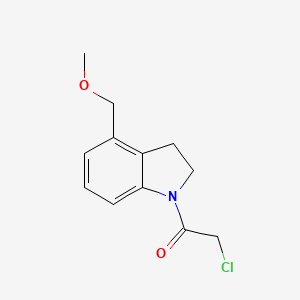
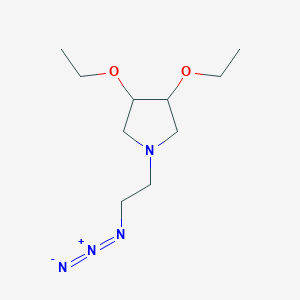

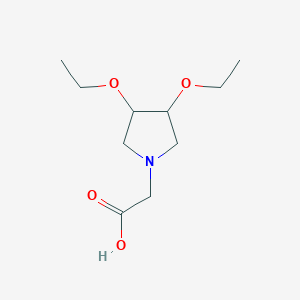
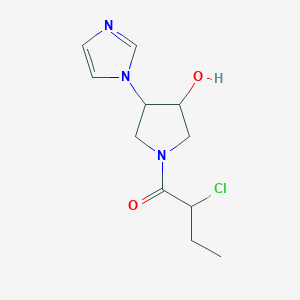

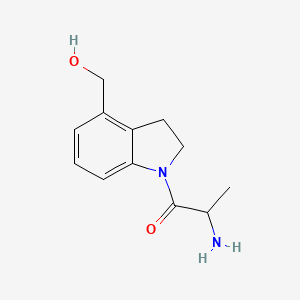

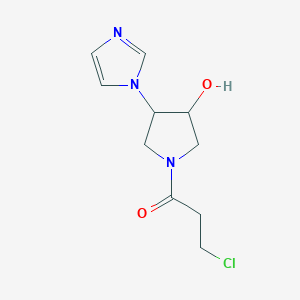
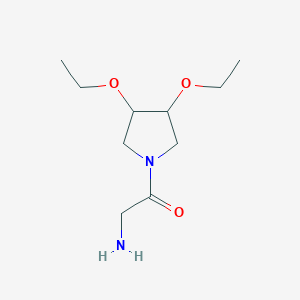
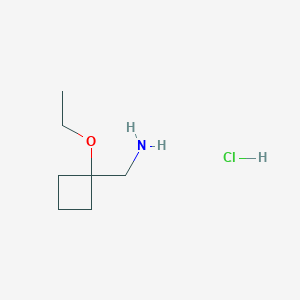

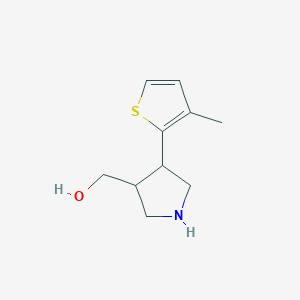
![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
